molecular formula C21H18BrN3O2S B12037698 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 769142-98-5

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12037698
CAS No.: 769142-98-5
M. Wt: 456.4 g/mol
InChI Key: IWSXPGFYNRSZLG-QGOAFFKASA-N
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Description

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions include the use of N-bromosuccinimide (NBS) and 1,3-diketones to generate the α-bromodiketones in situ .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-benzo[b]thiophene
  • 2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene

Uniqueness

2-(4-Bromophenyl)-5-(2-butoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific structural features, such as the presence of both thiazolo and triazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in medicinal chemistry and materials science .

Properties

CAS No.

769142-98-5

Molecular Formula

C21H18BrN3O2S

Molecular Weight

456.4 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2-butoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H18BrN3O2S/c1-2-3-12-27-17-7-5-4-6-15(17)13-18-20(26)25-21(28-18)23-19(24-25)14-8-10-16(22)11-9-14/h4-11,13H,2-3,12H2,1H3/b18-13+

InChI Key

IWSXPGFYNRSZLG-QGOAFFKASA-N

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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